molecular formula C6H3BrClN3 B125190 3-Bromo-8-chloroimidazo[1,2-A]pyrazine CAS No. 143591-61-1

3-Bromo-8-chloroimidazo[1,2-A]pyrazine

Cat. No.: B125190
CAS No.: 143591-61-1
M. Wt: 232.46 g/mol
InChI Key: MCEGPQSPRNOFMG-UHFFFAOYSA-N
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Description

3-Bromo-8-chloroimidazo[1,2-A]pyrazine is a heterocyclic compound that contains both bromine and chlorine atoms. It is part of the imidazo[1,2-A]pyrazine family, known for their diverse applications in organic synthesis and medicinal chemistry. The compound has a molecular formula of C6H3BrClN3 and a molecular weight of 232.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine typically involves the reaction of 4,5-dichloroimidazole with 2-bromoacetone. This reaction is followed by a catalytic chlorination using copper(II) chloride in acetone . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the intermediate and final products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The compound is typically produced in batch reactors under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-8-chloroimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyrazines, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

3-Bromo-8-chloroimidazo[1,2-A]pyrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-8-chloroimidazo[1,2-A]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-bromo-8-chloroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-10-6-5(8)9-1-2-11(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEGPQSPRNOFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434938
Record name 3-BROMO-8-CHLOROIMIDAZO[1,2-A]PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143591-61-1
Record name 3-BROMO-8-CHLOROIMIDAZO[1,2-A]PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A cooled (0° C.) suspension of 8-chloroimidazo[1,2-a]pyrazine (18.6 g, 0.12 mol) and sodium acetate (29.8 g, 0.36 mol) in methanol (125 ml, pre-saturated with solid potassium bromide) was treated with bromine (6.5 ml, 0.13 mol) added dropwise over 5 min. After stirring for 10 min thin-layer chromatography indicated no starting material. Solid sodium sulphite (15.3 g, 0.12 mol) was then added to the slurry and stirring continued for 10 min. The mixture was then treated with saturated aqueous sodium hydrogencarbonate (650 ml) added in portions. This mixture was extracted with dichloromethane (2×350 ml). The organics were combined, dried over anhydrous magnesium sulphate, filtered and concentrated to afford 3-bromo-8-chloroimidazo[1,2-a]pyrazine as a cream-coloured solid: δH (400 MHz, CDCl3) 7.82 (1H, d, J 4.5), 7.83 (1H, s), 8.05 (1H, d, J 4.6). This solid was suspended in 1:1 dichloromethane/methanol (160 ml) and treated with solid sodium methoxide (9.8 g, 0.18 mol). The resulting mixture was then stirred at 40° C. for 2 h. The reaction was cooled, diluted with water (750 ml) then extracted with dichloromethane (600 ml). The organics were dried over anhydrous magnesium sulphate, filtered and concentrated to give 3-bromo-8-methoxyimidazo[1,2-a]pyrazine as a white solid (24.5 g, 89% over 2 steps): δH (360 MHz, DMSO) 4.06 (3H, s), 7.57 (1H, d, J 4.5), 7.81 (1H, s), 8.03 (1H, d, J 4.5).
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18.6 g
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29.8 g
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125 mL
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15.3 g
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650 mL
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Synthesis routes and methods III

Procedure details

To a solution of 8-chloro-imidazo[1,2-a]pyrazine (1.53 g, 0.01 mol) in DCM (30 mL) is added N-bromosuccinimide (1.78 g, 0.01 mol) and the reaction is stirred at room temperature for 2 h. After this time the solution is washed with saturated aqueous solution of Na2CO3 (2×20 mL), dried (MgSO4), filtered and concentrated in vacuo to give 3-bromo-8-chloro-imidazo[1,2-a]pyrazine (2.11 g, 96%).
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1.53 g
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1.78 g
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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